4-Iodoaniline-13C6

LC-MS/MS method validation stable isotope-labeled internal standard matrix effect compensation

Quantitative LC-MS/MS of 4-iodoaniline is compromised by unlabeled analyte co-elution and deuterated analog retention shifts. This 13C6-labeled version solves both issues. - **Identical behavior**: Matches native compound in retention time, ionization, and extraction recovery. - **Clean +6 Da shift**: Enables baseline separation from analyte; ≥99 atom% 13C ensures no spectral overlap. - **Validated workflows**: Suitable for FDA/EMA-compliant ADME studies, metabolite ID (neutral loss scanning), and environmental tracer applications. - **Supply**: Available for immediate research use; meets ICH Q3A impurity monitoring needs.

Molecular Formula C6H6IN
Molecular Weight 224.979 g/mol
CAS No. 233600-80-1
Cat. No. B15143796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodoaniline-13C6
CAS233600-80-1
Molecular FormulaC6H6IN
Molecular Weight224.979 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)I
InChIInChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyVLVCDUSVTXIWGW-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodoaniline-13C6: Stable Isotope-Labeled Internal Standard


4-Iodoaniline-13C6 (CAS 233600-80-1) is a stable isotope-labeled aromatic amine in which all six carbon atoms of the benzene ring are replaced with the non-radioactive carbon-13 isotope, yielding a molecular formula of ¹³C₆H₆IN and a molecular weight of 224.98 g/mol . The compound serves as a ¹³C-labeled analog of 4-iodoaniline (unlabeled CAS 540-37-4), which functions as a pharmaceutical intermediate in palladium-catalyzed cross-coupling reactions and as a precursor in the synthesis of glycogen phosphorylase inhibitors . Commercial specifications for the ¹³C₆-labeled product typically include chemical purity of 98-99% and isotopic enrichment of ≥98 atom% ¹³C, with supporting certificates of analysis covering NMR, HPLC, and GC characterization [1].

13C6-labeled internal standard for LC-MS/MS quantitation
+6 Da mass shift enables isotope dilution mass spectrometry
Co-elutes with analyte; identical ionization and recovery

Why Unlabeled or Deuterated Analogs Cannot Substitute


Unlabeled 4-iodoaniline cannot serve as an internal standard (IS) for its own quantification because it is chromatographically and spectrometrically indistinguishable from the target analyte, providing no correction for extraction variability, injection imprecision, or matrix effects [1]. Deuterium (²H)-labeled analogs, while offering a mass shift, exhibit significant isotopic effects during reversed-phase liquid chromatography—specifically, deuterated ISs often elute at retention times measurably different from the unlabeled analyte, compromising their capacity to compensate for co-eluting matrix-induced ion suppression or enhancement [2][3]. In systematic comparative studies, ¹³C-labeled ISs co-elute with their unlabeled analytes across varied chromatographic conditions, whereas ²H-labeled ISs demonstrate slight but analytically consequential separation, leading to negatively biased quantitative results (e.g., −38.4% spike accuracy bias observed for ²H₇-labeled IS compared to negligible bias for ¹³C₆-labeled IS in urinary biomarker analysis) [2][4]. These isotopic chromatographic effects preclude generic substitution of 4-iodoaniline-13C6 with its unlabeled or deuterated counterparts in any validated quantitative method requiring matrix effect compensation.

Unlabeled
Co-elution without a distinct mass channel prevents isotope dilution; may not be usable as internal standard in SRM/MRM.
Deuterated (d4)
Deuterium may shift retention time, undergo H/D exchange in protic solvents, and alter extraction behavior, limiting tracer fidelity.
13C6-labeled
Preserves native physicochemical properties; +6 Da mass shift avoids spectral overlap without altering chromatographic performance.

Quantifiable Differentiation Against Unlabeled and Deuterated Comparators


Isotopic Enrichment for Baseline-Resolved Quantification

In a head-to-head UPLC-MS/MS comparison of ¹³C-labeled versus ²H-labeled internal standards for amphetamine and methamphetamine quantification, ¹³C-labeled ISs co-eluted with their unlabeled analytes under multiple chromatographic conditions, whereas ²H-labeled ISs exhibited detectable chromatographic separation from their corresponding analytes [1]. This separation difference directly impacts quantitative accuracy when matrix components cause time-dependent ion suppression or enhancement within the elution window.

Isotopic Purity
Head-to-head
≥99 atom% 13C; +5.96 Da vs unlabeled; +1.93 Da vs d4
Enables baseline resolution in SRM/MRM
Per vendor Certificate of Analysis
LC-MS/MS method validation stable isotope-labeled internal standard matrix effect compensation

High Chemical Purity for Minimal Interference

A systematic analytical performance comparison between deuterated (²H₇) and non-deuterated (¹³C₆) SIL-ISs for urinary 2-methylhippuric acid (2MHA) quantification revealed that concentrations generated with 2MHA-[²H₇] were on average 59.2% lower than those generated with 2MHA-[¹³C₆] [1]. Spike accuracy testing further demonstrated that 2MHA-[²H₇] produced a negatively biased urinary result of −38.4%, whereas 2MHA-[¹³C₆] exhibited no significant quantitative bias [1]. Post-column infusion experiments confirmed that the ion suppression experienced by the unlabeled analyte and the ¹³C₆-labeled IS was equivalent, but the ²H₇-labeled IS did not experience the same suppression profile, explaining the observed negative bias [1].

Chemical Purity
Reported
≥98% (HPLC, GC)
Minimizes interference in LC-MS/MS assays
Batch-specific analytical reports (NMR, HPLC, GC)
quantitative bioanalysis isotope dilution mass spectrometry urinary biomarker quantification

Matrix Effect Correction in Biological Matrices

4-Iodoaniline-13C6 is supplied with certified isotopic enrichment of ≥98 atom% ¹³C and chemical purity of 98-99%, accompanied by batch-specific certificates of analysis that include NMR, HPLC, and GC characterization data [1]. In contrast, unlabeled 4-iodoaniline (CAS 540-37-4) is typically supplied at 98% chemical purity without isotopic specifications, as it is intended for synthetic intermediate use rather than analytical quantification .

Matrix Effect Correction
Class-level
Reduction in quantification error from >30% to
Supports accuracy in biological matrices
Data to verify; SIL-IS class benefit, not compound-specific
Parent Bioactivity
Source review
Methemoglobin formation: 60.6%, 73.6% (human liver microsomes)
Context for toxicological research of parent compound
Applies to unlabeled 4-iodoaniline; not a tracer property
isotopic enrichment certification analytical reference standard procurement specifications

Biological Activity of the Parent Compound

Crystallographic and spectroscopic analysis of para-halogeno anilines revealed that 4-iodoaniline forms distinct noncovalent interaction patterns compared to its 4-chloro and 4-bromo analogs, attributable to the greater polarizability and halogen bond donor capacity of the iodine substituent [1][2]. This interaction differentiation has direct implications for any research application involving noncovalent binding, supramolecular assembly, or halogen-bond-directed molecular recognition.

Parent Bioactivity
Source review
Methemoglobin formation: 60.6%, 73.6% (human liver microsomes)
Context for toxicological research of parent compound
Applies to unlabeled 4-iodoaniline; not a tracer property
halogen bonding supramolecular chemistry crystal engineering

High-Value Application Scenarios


Quantitative Bioanalysis in Pharmacokinetic Studies

In regulated bioanalytical laboratories supporting drug metabolism and pharmacokinetic (DMPK) studies, 4-iodoaniline-13C6 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled 4-iodoaniline in plasma, urine, or tissue homogenates. The compound's ¹³C₆ labeling ensures complete chromatographic co-elution with the unlabeled analyte, thereby providing superior correction for matrix-induced ion suppression or enhancement effects that would otherwise compromise quantitative accuracy if a deuterated IS or no IS were employed [1][2].

Metabolite Profiling in Drug Metabolism Research

Bioanalytical laboratories preparing methods for FDA, EMA, or other regulatory submissions require internal standards with fully documented provenance and certified isotopic enrichment. 4-Iodoaniline-13C6 is supplied with batch-specific certificates of analysis verifying ≥98 atom% ¹³C enrichment and chemical purity of 98-99%, supported by NMR, HPLC, and GC characterization [3]. This documentation package meets GLP/GMP traceability requirements and supports method validation protocols where IS identity and purity must be unequivocally demonstrated.

Environmental Fate and Biotransformation Studies

For environmental analytical laboratories quantifying iodinated aniline residues in water, soil, or biota samples, 4-iodoaniline-13C6 enables isotope dilution mass spectrometry (IDMS)—the gold standard method for achieving exceptional accuracy in trace-level environmental contaminant analysis [4]. The ¹³C₆-labeled IS compensates for extraction inefficiencies, sample cleanup losses, and matrix effects that vary between environmental sample types, delivering superior accuracy compared to external calibration or surrogate-based quantification approaches.

Quality Control of Glycogen Phosphorylase Inhibitor Synthesis

In fundamental research on noncovalent interactions—specifically halogen bonding and supramolecular β-sheet organization—the iodine substituent of 4-iodoaniline imparts unique halogen-bond donor characteristics that are distinct from its chloro- and bromo-analogs [5][6]. Researchers investigating structure-property relationships in crystal engineering, molecular recognition, or halogen-bond-catalyzed reactions should procure 4-iodoaniline-based compounds (including the ¹³C₆-labeled analog for mechanistic tracer studies) rather than 4-chloroaniline or 4-bromoaniline, as the latter exhibit fundamentally different intermolecular interaction behavior.

Application
Selection Property
Validation Focus
PK bioanalysis in research matrices
Co-eluting 13C6 internal standard
Matrix effect correction and recovery assessment
Metabolite profiling of iodoaniline-containing compounds
+6 Da mass shift for neutral loss scanning
Phase I/II metabolite tracking
Environmental tracer studies
13C-label distinct from natural abundance
Mass balance and metabolite identification in complex matrices
Process impurity monitoring
Isotope dilution LC-MS quantitation
Residual starting material and impurity threshold assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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